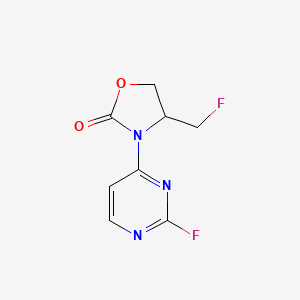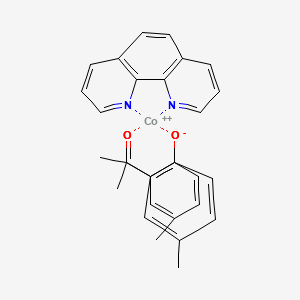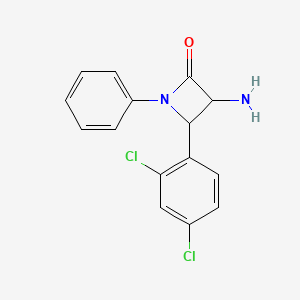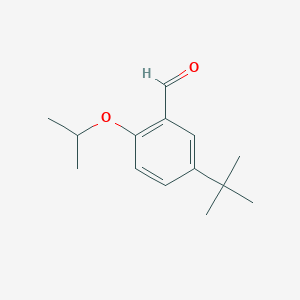
4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluoromethyl group.
Reduction: Reduction reactions could target the oxazolidinone ring or the pyrimidine moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Antibacterial Agents: Oxazolidinones are known for their antibacterial properties, and this compound may be investigated for similar applications.
Medicine
Drug Development: Potential use in developing new pharmaceuticals, particularly antibiotics.
Industry
Material Science: Fluorinated compounds are often used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For antibacterial activity, oxazolidinones typically inhibit protein synthesis by binding to the bacterial ribosome. The fluorine atoms may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic.
Tedizolid: Another oxazolidinone with enhanced activity.
Uniqueness
®-4-(Fluoromethyl)-3-(2-fluoropyrimidin-4-yl)oxazolidin-2-one may offer unique advantages such as improved stability, enhanced biological activity, or specific targeting due to the presence of fluorine atoms.
Properties
Molecular Formula |
C8H7F2N3O2 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
4-(fluoromethyl)-3-(2-fluoropyrimidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H7F2N3O2/c9-3-5-4-15-8(14)13(5)6-1-2-11-7(10)12-6/h1-2,5H,3-4H2 |
InChI Key |
BGGBRFWVUVYQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)C2=NC(=NC=C2)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-[[2-[[3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14781185.png)
![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)

![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14781195.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14781202.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)


![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)


![5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B14781246.png)
